Miproxifene phosphate

Catalog No.
S613175
CAS No.
115767-74-3
M.F
C29H36NO5P
M. Wt
509.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Miproxifene phosphate

CAS Number

115767-74-3

Product Name

Miproxifene phosphate

IUPAC Name

[4-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-(4-propan-2-ylphenyl)but-1-enyl]phenyl] dihydrogen phosphate

Molecular Formula

C29H36NO5P

Molecular Weight

509.6 g/mol

InChI

InChI=1S/C29H36NO5P/c1-6-28(23-9-7-22(8-10-23)21(2)3)29(25-13-17-27(18-14-25)35-36(31,32)33)24-11-15-26(16-12-24)34-20-19-30(4)5/h7-18,21H,6,19-20H2,1-5H3,(H2,31,32,33)/b29-28+

InChI Key

QZUHFMXJZOUZFI-ZQHSETAFSA-N

SMILES

CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC=C(C=C2)OP(=O)(O)O)C3=CC=C(C=C3)C(C)C

Synonyms

4-(1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-(4-isopropyl)phenyl-1-butenyl)phenyl monophosphate, TAT 59, TAT-59

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC=C(C=C2)OP(=O)(O)O)C3=CC=C(C=C3)C(C)C

Isomeric SMILES

CC/C(=C(/C1=CC=C(C=C1)OCCN(C)C)\C2=CC=C(C=C2)OP(=O)(O)O)/C3=CC=C(C=C3)C(C)C

The exact mass of the compound Miproxifene phosphate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Stilbenes - Supplementary Records. It belongs to the ontological category of aryl phosphate in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Miproxifene phosphate, also known as TAT-59, is a nonsteroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene group. It is a phosphate ester and prodrug of miproxifene, designed to enhance water solubility, thereby improving its pharmacokinetic properties for clinical applications. Miproxifene phosphate was under development in Japan for the treatment of breast cancer, having reached phase III clinical trials before its discontinuation. This compound is structurally related to afimoxifene, featuring an additional 4-isopropyl group in the β-phenyl ring, which contributes to its potency—reported to be 3 to 10 times more effective than tamoxifen in inhibiting breast cancer cell growth in vitro .

Miproxifene phosphate undergoes hydrolysis in vivo to yield miproxifene and inorganic phosphate. This conversion is facilitated by alkaline phosphatase, an enzyme prevalent in human tissues, which cleaves the phosphate group, enhancing the bioavailability of the parent compound . The chemical structure of miproxifene phosphate can be represented as:

  • Chemical Formula: C₃₉H₃₆NO₅P
  • Molar Mass: 509.583 g/mol

The hydrolytic reaction can be summarized as follows:

Miproxifene phosphateAlkaline PhosphataseMiproxifene+Inorganic Phosphate\text{Miproxifene phosphate}\xrightarrow{\text{Alkaline Phosphatase}}\text{Miproxifene}+\text{Inorganic Phosphate}

Miproxifene phosphate exhibits significant biological activity as a selective estrogen receptor modulator. It has been shown to possess both estrogenic and antiestrogenic properties depending on the tissue context. In breast cancer models, it acts primarily as an antagonist, inhibiting estrogen-driven proliferation of cancer cells. Its unique mechanism allows for tissue-selective effects, making it a potential candidate for targeted breast cancer therapies .

The synthesis of miproxifene phosphate involves several steps:

  • Formation of Miproxifene: The initial step involves synthesizing miproxifene through established organic synthesis techniques.
  • Phosphorylation Reaction: Miproxifene is then reacted with phosphorus oxychloride or another phosphorus-containing reagent under controlled conditions to introduce the phosphate group.
  • Purification: The resulting product is purified through techniques such as crystallization or chromatography to isolate miproxifene phosphate in its pure form.

These methods ensure that the final product retains high purity and efficacy for potential therapeutic applications .

Miproxifene phosphate's primary application lies in oncology, particularly in the treatment of breast cancer. Its ability to selectively modulate estrogen receptors makes it a valuable candidate for hormone-related therapies. Although it was never marketed, its development highlighted the potential for SERMs in managing hormone-sensitive cancers .

Research has indicated that miproxifene phosphate interacts with various biological systems and can influence metabolic pathways involving estrogens. Studies have demonstrated its capacity to modulate estrogen receptor activity selectively across different tissues, which could lead to varying therapeutic outcomes depending on the target site . Further interaction studies are essential to fully elucidate its pharmacodynamics and potential side effects.

Miproxifene phosphate shares structural and functional similarities with several other compounds within the category of selective estrogen receptor modulators and related agents. Here are some notable comparisons:

Compound NameStructure TypePrimary UseUnique Features
TamoxifenTriphenylethyleneBreast cancer treatmentFirst SERM developed; well-studied
AfimoxifeneTriphenylethyleneBreast cancer treatmentActive metabolite of tamoxifen
RaloxifeneBenzothiopheneOsteoporosisAlso reduces breast cancer risk
ToremifeneTriphenylethyleneBreast cancer treatmentSimilar action but different side effect profile

Uniqueness of Miproxifene Phosphate:

  • Miproxifene phosphate's enhanced solubility due to its phosphate ester structure sets it apart from other SERMs.
  • Its specific metabolic pathway through alkaline phosphatase distinguishes it from compounds that do not require such enzymatic conversion .

Molecular Formula and Structural Parameters

Atomic Composition (C29H36NO5P)

Miproxifene phosphate is a complex organophosphorus compound with the molecular formula C29H36NO5P [1] [2]. The molecule contains twenty-nine carbon atoms, thirty-six hydrogen atoms, one nitrogen atom, five oxygen atoms, and one phosphorus atom, representing a sophisticated arrangement of organic and inorganic elements [2] [5]. The elemental composition by mass percentage consists of carbon (68.35%), hydrogen (7.12%), nitrogen (2.75%), oxygen (15.70%), and phosphorus (6.08%) [22]. This composition reflects the predominantly organic nature of the compound with significant contributions from the phosphate ester functionality [1] [2].

The nitrogen atom is incorporated within a dimethylamino ethoxy substituent that contributes to the compound's basic character [1] [3]. The five oxygen atoms are distributed between the phosphate ester group and the dimethylamino ethoxy side chain, with three oxygen atoms associated with the phosphate functionality and two with the ether linkage [2] [4]. The single phosphorus atom serves as the central element of the phosphate ester group, which represents a critical structural feature for the compound's water solubility enhancement compared to its parent compound [1] [8].

Molecular Weight and Exact Mass Calculations

The molecular weight of miproxifene phosphate has been determined to be 509.583 grams per mole using average atomic masses [1] [2]. More precise calculations using exact atomic masses yield an exact mass of 509.233110 daltons [2] [22]. These values are consistent across multiple databases and represent the most accurate mass determinations available for this compound [4] [5].

ParameterValueSource
Molecular Weight509.583 g/mol [1] [2]
Exact Mass509.233110 Da [2] [22]
Monoisotopic Mass509.23312 Da [4] [6]

The slight variation between exact mass and monoisotopic mass reflects different calculation methodologies, with both values falling within acceptable analytical precision ranges [4] [6]. These mass parameters are essential for mass spectrometric identification and quantitative analysis of the compound [2] [4].

Structural Features and Configuration

Triphenylethylene Backbone Architecture

Miproxifene phosphate is constructed upon a triphenylethylene backbone, which represents a fundamental structural motif in selective estrogen receptor modulators [1] [7]. The triphenylethylene core consists of a central ethylene unit bearing three phenyl substituents, creating a rigid aromatic framework that defines the compound's three-dimensional architecture [7] [27]. This backbone architecture provides the essential hydrophobic interactions necessary for biological activity while serving as a scaffold for functional group attachment [28] [29].

The triphenylethylene framework exhibits non-planar geometry due to steric interactions between the phenyl rings [31]. Theoretical calculations demonstrate that triphenylethylene derivatives predominantly exist in non-planar conformations, which influences their spectroscopic properties and biological interactions [31]. The rigid nature of this backbone contrasts with more flexible molecular architectures and contributes to the compound's specific receptor binding characteristics [28] [29].

One of the phenyl rings in miproxifene phosphate bears an isopropyl substituent, specifically a 4-isopropylphenyl group, which distinguishes it from simpler triphenylethylene derivatives [1] [3]. This substituent modification affects the electronic distribution and steric properties of the molecule [27] [28]. The presence of this alkyl substituent represents a structure-activity relationship optimization that enhances the compound's potency compared to earlier triphenylethylene derivatives [1] [3].

Phosphate Ester Functionality

The phosphate ester functionality in miproxifene phosphate serves as a prodrug modification designed to enhance water solubility [1] [8]. This modification involves the attachment of a dihydrogen phosphate group to one of the phenolic hydroxyl groups of the parent compound [1] [2]. The phosphate ester represents a dihydrogen phosphate (H2PO4-) moiety covalently bonded to the aromatic ring through an oxygen atom [2] [30].

Phosphate esters are characterized by their ionic nature under physiological conditions, which dramatically increases water solubility compared to the parent phenolic compound [17] [30]. The phosphate group bears negative charges at physiological pH, creating a hydrophilic region that facilitates dissolution in aqueous media [30]. This modification transforms the compound from a poorly soluble entity to one with significantly enhanced aqueous solubility [8] [21].

The phosphate ester bond is susceptible to enzymatic hydrolysis by phosphatases, which converts the prodrug back to the active parent compound [21]. This biotransformation mechanism allows for controlled release of the active drug following oral administration [21]. The stability of the phosphate ester bond can be modulated through structural modifications, though miproxifene phosphate represents an optimized balance between stability and bioconversion [21].

E/Z Isomerism and Stereochemical Considerations

Miproxifene phosphate exists as a defined stereoisomer with E configuration around the central ethylene double bond [1] [2]. The E configuration, determined according to Cahn-Ingold-Prelog priority rules, indicates that the two highest priority substituents on the ethylene carbons are positioned on opposite sides of the double bond [23]. This stereochemical arrangement is explicitly denoted in the compound's systematic nomenclature as the E isomer [2] [5].

The E configuration is critical for biological activity, as different stereoisomers of triphenylethylene derivatives can exhibit dramatically different pharmacological properties [23] [27]. The E isomer of miproxifene phosphate represents the active configuration, while potential Z isomers would likely possess altered or diminished activity [23]. This stereochemical specificity is common among triphenylethylene-based selective estrogen receptor modulators [27] [28].

Stereochemical stability is maintained through the rigid nature of the triphenylethylene backbone, which prevents facile interconversion between E and Z forms under normal conditions [23]. The bulky substituents attached to the ethylene carbons create significant steric barriers to rotation around the double bond [27]. This stability ensures that the compound maintains its defined stereochemical configuration during storage and biological processing [23].

Substituent Effects on Electronic Distribution

The electronic distribution in miproxifene phosphate is significantly influenced by the various substituents attached to the triphenylethylene backbone [24] [27]. The dimethylamino ethoxy group functions as an electron-donating substituent through both inductive and resonance effects [24]. The nitrogen atom's lone pair can participate in extended conjugation with the aromatic system, increasing electron density on the attached phenyl ring [24] [27].

The phosphate ester group exerts electron-withdrawing effects through both inductive and resonance mechanisms [24]. The highly electronegative phosphorus and oxygen atoms withdraw electron density from the aromatic ring, creating a region of reduced electron density [24]. This electronic perturbation affects the compound's spectroscopic properties and chemical reactivity [24] [27].

The isopropyl substituent on the phenyl ring provides a weak electron-donating effect through hyperconjugation [24] [27]. According to Hammett constant analysis, alkyl substituents like isopropyl groups have minimal electronic interaction with the aromatic system, with sigma values near zero [24]. However, these substituents can influence molecular conformation and steric interactions [27] [28].

The combination of electron-donating and electron-withdrawing substituents creates a complex electronic environment that modulates the compound's properties [24] [27]. These electronic effects influence spectroscopic parameters, chemical stability, and biological activity [24]. The balanced electronic distribution contributes to the compound's optimized pharmacological profile [27] [28].

Physicochemical Properties

Solubility Profile in Various Solvents

Miproxifene phosphate exhibits significantly enhanced water solubility compared to its parent compound miproxifene [1] [8]. The phosphate ester modification transforms the compound from a poorly water-soluble entity to one with improved aqueous solubility characteristics [8] [21]. This solubility enhancement is attributed to the ionic nature of the phosphate group, which creates favorable interactions with water molecules [17] [30].

The compound demonstrates solubility in polar protic solvents due to the hydrogen bonding capabilities of the phosphate group [17]. The dihydrogen phosphate moiety can both donate and accept hydrogen bonds, facilitating dissolution in alcoholic solvents and other protic media [30]. The dimethylamino ethoxy side chain also contributes to solubility in polar solvents through its basic nitrogen atom [17].

In organic solvents, miproxifene phosphate shows variable solubility depending on the solvent's polarity and hydrogen bonding ability [17] [18]. The compound exhibits limited solubility in non-polar solvents due to the ionic phosphate group, which creates unfavorable interactions with hydrophobic environments [30]. The triphenylethylene backbone provides some solubility in aromatic solvents through pi-pi interactions [17].

The pH-dependent solubility profile reflects the ionization state of both the phosphate group and the dimethylamino functionality [19]. At physiological pH, the compound exists in a predominantly ionized form, maximizing water solubility [19]. Changes in pH can affect the degree of ionization and consequently alter solubility characteristics [19].

Partition Coefficient and Lipophilicity Parameters

The partition coefficient of miproxifene phosphate represents a balance between the hydrophilic phosphate ester group and the lipophilic triphenylethylene backbone [18] [21]. The compound exhibits intermediate lipophilicity that facilitates both aqueous solubility and membrane permeation [21]. This balanced lipophilicity is essential for oral bioavailability and tissue distribution [18] [21].

Experimental determination of partition coefficients typically employs octanol-water systems as standard models for biological membranes [18] [19]. The partition coefficient values reflect the compound's ability to traverse lipid bilayers while maintaining sufficient aqueous solubility [18]. The phosphate ester modification significantly reduces lipophilicity compared to the parent compound [21].

The lipophilicity parameters influence the compound's pharmacokinetic properties, including absorption, distribution, and elimination [18] [21]. Higher lipophilicity generally correlates with increased membrane permeation but may compromise aqueous solubility [18]. The phosphate ester prodrug approach optimizes this balance by providing a hydrophilic form that converts to the lipophilic active compound following enzymatic hydrolysis [21].

Temperature effects on partition coefficients have been observed for related compounds, with higher temperatures generally increasing partitioning into the organic phase [18] [19]. The partition coefficient also varies with pH due to ionization state changes [19]. These factors must be considered when designing formulations and predicting in vivo behavior [18] [19].

Acid-Base Characteristics and pKa Determination

Miproxifene phosphate contains ionizable groups that exhibit characteristic acid-base behavior [19]. The dimethylamino group functions as a weak base with a pKa value that determines its ionization state at physiological pH [19]. The phosphate ester group contains acidic protons that can be deprotonated under basic conditions [19] [30].

The dimethylamino ethoxy substituent represents the primary basic center in the molecule [19]. Similar compounds with dimethylamino functionalities typically exhibit pKa values in the range of 8-10, depending on the electronic environment [19]. The proximity to electron-withdrawing groups can reduce the basicity of the nitrogen atom [19].

The phosphate ester group possesses multiple ionizable protons with different pKa values [30]. The first ionization typically occurs at a lower pH than the second, reflecting the different chemical environments of the phosphate protons [30]. These ionizations affect the compound's charge state and solubility characteristics [19] [30].

pH-dependent stability studies reveal that miproxifene phosphate exhibits optimal stability at slightly acidic to neutral pH conditions [19] [20]. Extreme pH conditions can promote phosphate ester hydrolysis or other degradation pathways [19] [20]. The compound's ionization state influences its chemical reactivity and biological interactions [19].

Thermal Stability and Decomposition Pathways

Thermal stability analysis of miproxifene phosphate reveals moderate stability under standard storage conditions [20]. The compound demonstrates acceptable stability at room temperature for extended periods when properly stored [20]. Elevated temperatures can accelerate decomposition processes, particularly phosphate ester hydrolysis [20].

The primary thermal decomposition pathway involves cleavage of the phosphate ester bond [20]. This process generates the parent phenolic compound and phosphoric acid derivatives [20]. The activation energy for this decomposition determines the temperature sensitivity of the compound [20].

Differential scanning calorimetry studies would typically reveal characteristic thermal transitions including melting point and decomposition onset temperature [20]. The crystalline form of the compound influences thermal behavior, with different polymorphs potentially exhibiting varied stability profiles [20]. Hydrated forms may show different thermal characteristics compared to anhydrous material [20].

Oxidative degradation represents another potential decomposition pathway under elevated temperature conditions [20]. The aromatic rings and ether linkages are susceptible to oxidation, particularly in the presence of oxygen and catalytic species [20]. Proper storage under inert atmosphere and controlled temperature minimizes these degradation processes [20].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

2.4.1.1. 1H NMR Spectral Analysis

The proton nuclear magnetic resonance spectrum of miproxifene phosphate exhibits characteristic signals that reflect its complex molecular structure [31]. The aromatic protons of the triphenylethylene backbone appear in the typical aromatic region between 6.5 and 8.0 parts per million [31]. The multiple phenyl rings generate overlapping multiplets that require careful analysis for complete assignment [31].

The dimethylamino group produces a characteristic singlet for the N-methyl protons, typically appearing around 2.2-2.4 parts per million [31]. The ethylene bridge protons of the dimethylamino ethoxy chain appear as triplets due to coupling with adjacent methylene groups [31]. The ether methylene protons linking to the phenyl ring exhibit characteristic chemical shifts influenced by the aromatic deshielding effect [31].

The isopropyl substituent generates distinct patterns with the methine proton appearing as a septet due to coupling with six equivalent methyl protons [31]. The isopropyl methyl groups produce a characteristic doublet pattern [31]. These signals provide definitive structural confirmation for this substituent [31].

The phosphate ester protons are typically exchangeable and may not be clearly observed in routine spectra depending on solvent and pH conditions [16]. The chemical shifts of adjacent aromatic protons are influenced by the electron-withdrawing effect of the phosphate group [31]. Integration ratios provide quantitative information about the relative numbers of each type of proton [31].

2.4.1.2. 13C NMR Chemical Shift Assignments

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed structural information about miproxifene phosphate [31]. The aromatic carbon atoms of the triphenylethylene backbone exhibit chemical shifts in the typical aromatic region between 120 and 160 parts per million [31]. The quaternary carbons of the ethylene bridge appear at characteristic positions influenced by the multiple aromatic substituents [31].

The carbon atoms of the dimethylamino ethoxy chain exhibit distinct chemical shifts that facilitate structural assignment [31]. The N-methyl carbons appear around 45 parts per million, while the ethylene carbons show coupling patterns with the nitrogen atom [31]. The ether carbon directly attached to the aromatic ring exhibits significant downfield shifting due to the aromatic deshielding effect [31].

The isopropyl carbon atoms generate characteristic patterns with the methine carbon appearing around 34 parts per million and the methyl carbons around 24 parts per million [31]. These chemical shifts are diagnostic for isopropyl substitution patterns [31]. The carbon atom of the phenyl ring bearing the isopropyl group exhibits subtle chemical shift changes compared to unsubstituted positions [31].

The carbon atoms adjacent to the phosphate ester group experience significant chemical shift perturbations due to the electron-withdrawing effect of phosphorus [31]. Phosphorus-carbon coupling may be observed for carbons in close proximity to the phosphate group [16]. The complete assignment requires correlation spectroscopy techniques to establish connectivity patterns [31].

2.4.1.3. 31P NMR Studies

Phosphorus-31 nuclear magnetic resonance spectroscopy provides specific information about the phosphate ester functionality in miproxifene phosphate [16] [34]. The phosphorus nucleus exhibits a characteristic chemical shift that reflects its chemical environment within the aryl phosphate ester [34] [35]. Typical aryl phosphate esters exhibit phosphorus chemical shifts in the range of -5 to -15 parts per million relative to phosphoric acid [34] [36].

The phosphorus chemical shift is influenced by the electronic nature of the attached aromatic ring [34]. Electron-withdrawing substituents on the aromatic ring cause downfield shifts, while electron-donating groups produce upfield shifts [34]. The triphenylethylene backbone provides a specific electronic environment that determines the exact chemical shift position [34] [36].

Phosphorus-proton coupling may be observed for the phosphate ester protons, providing additional structural confirmation [16] [36]. The coupling constants reflect the geometry and electronic environment around the phosphorus center [16]. Proton-decoupled phosphorus spectra eliminate these coupling patterns and provide simplified spectra for chemical shift determination [16] [36].

The chemical shift anisotropy of the phosphorus nucleus provides information about the molecular dynamics and solid-state structure [36]. Solution and solid-state phosphorus nuclear magnetic resonance spectra may exhibit different characteristics due to motional averaging effects [36]. The phosphorus chemical shift serves as a sensitive probe for structural modifications and chemical changes [34] [36].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry of miproxifene phosphate reveals characteristic fragmentation patterns that facilitate structural identification [25]. The molecular ion peak appears at mass-to-charge ratio 509, corresponding to the intact molecule [2] [4]. The presence of phosphorus contributes to the unique isotopic pattern that aids in molecular formula confirmation [25].

The primary fragmentation pathway involves neutral loss of phosphoric acid (H3PO4, 98 mass units) from the molecular ion [25]. This fragmentation produces a prominent fragment ion at mass-to-charge ratio 411, corresponding to the parent miproxifene structure [25]. This neutral loss is characteristic of aryl phosphate esters and represents a diagnostic fragmentation pattern [25].

Secondary fragmentation involves cleavage of the dimethylamino ethoxy side chain [25]. Loss of the dimethylamino ethoxy group generates fragment ions that provide information about the substitution pattern [25]. The triphenylethylene backbone tends to remain intact during fragmentation, producing characteristic aromatic fragment ions [25].

Collision-induced dissociation studies reveal additional fragmentation pathways that involve cleavage of specific bonds within the molecule [25]. The relative intensities of fragment ions depend on the collision energy and ionization conditions [25]. Tandem mass spectrometry techniques provide detailed structural information through controlled fragmentation processes [25].

Infrared Spectroscopic Features

Infrared spectroscopy of miproxifene phosphate reveals characteristic absorption bands that identify functional groups within the molecule [14] [32]. The phosphate ester group exhibits distinctive phosphorus-oxygen stretching vibrations that appear in the fingerprint region below 1300 wavenumbers [14] [32]. The P=O stretch typically appears around 1200-1300 wavenumbers, while P-O stretches occur at lower frequencies [14] [32].

The aromatic C=C stretching vibrations of the triphenylethylene backbone appear in the region around 1600 and 1500 wavenumbers [32] [38]. These bands are characteristic of substituted aromatic rings and provide confirmation of the aromatic structure [38]. The aromatic C-H stretching vibrations appear above 3000 wavenumbers [38].

The dimethylamino ethoxy group contributes several characteristic absorption bands [38]. The C-N stretching vibrations appear around 1000-1200 wavenumbers, while C-H stretching of the alkyl portions occurs below 3000 wavenumbers [38]. The ether C-O stretching typically appears around 1100-1300 wavenumbers [38].

The isopropyl substituent generates characteristic C-H bending and stretching vibrations [38]. The branched alkyl structure produces specific patterns in the C-H deformation region [38]. The combination of all functional group vibrations creates a unique fingerprint spectrum that enables compound identification [14] [32] [38].

UV-Visible Spectroscopy Profiles

Ultraviolet-visible spectroscopy of miproxifene phosphate reveals electronic transitions characteristic of the triphenylethylene chromophore [33]. The aromatic π-π* transitions appear in the ultraviolet region below 400 nanometers [33]. These transitions reflect the extended conjugation within the triphenylethylene backbone [33] [39].

The substitution pattern on the aromatic rings influences the exact positions and intensities of the absorption bands [33]. Electron-donating substituents typically cause bathochromic shifts, while electron-withdrawing groups produce hypsochromic shifts [33]. The phosphate ester group affects the electronic properties of the attached aromatic ring [33].

The extinction coefficients of the absorption bands provide quantitative information about the strength of the electronic transitions [33]. High extinction coefficients indicate allowed transitions, while lower values suggest forbidden or weakly allowed processes [33]. The molar absorptivity values are useful for quantitative analysis applications [33].

XLogP3

4.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

509.23311025 g/mol

Monoisotopic Mass

509.23311025 g/mol

Heavy Atom Count

36

UNII

QAK0B78ZCL

MeSH Pharmacological Classification

Antineoplastic Agents

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
Estrogen receptor
NR3A (ESR) [HSA:2099 2100] [KO:K08550 K08551]

Wikipedia

Miproxifene_phosphate

Dates

Last modified: 02-18-2024

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